molecular formula C18H19N3O3S B131867 [[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate CAS No. 145096-29-3

[[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate

Cat. No.: B131867
CAS No.: 145096-29-3
M. Wt: 357.4 g/mol
InChI Key: AIJFOMBTHAJIRH-UHFFFAOYSA-N
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Description

4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)–alpha–3-pyridinyl-, -alpha–acet is a complex organic compound with a unique structure that includes a benzothiazole ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)–alpha–3-pyridinyl-, -alpha–acet typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)–alpha–3-pyridinyl-, -alpha–acet can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)–alpha–3-pyridinyl-, -alpha–acet has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)–alpha–3-pyridinyl-, -alpha–acet involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and pyridine-containing molecules. Examples include:

  • 4-Benzothiazolemethanol derivatives with different substituents.
  • Pyridine derivatives with various functional groups.

Uniqueness

The uniqueness of 4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)–alpha–3-pyridinyl-, -alpha–acet lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

145096-29-3

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

[[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate

InChI

InChI=1S/C18H19N3O3S/c1-9-13(16(24-11(3)22)12-6-5-7-20-8-12)14-17(10(2)15(9)23)25-18(19-4)21-14/h5-8,16,23H,1-4H3,(H,19,21)

InChI Key

AIJFOMBTHAJIRH-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)OC(=O)C

Canonical SMILES

CC1=C(C2=C(C(=C1O)C)SC(=N2)NC)C(C3=CN=CC=C3)OC(=O)C

Synonyms

4-Benzothiazolemethanol, 6-hydroxy-5,7-dimethyl-2-(methylamino)--alpha--3-pyridinyl-, -alpha--acetate (9CI)

Origin of Product

United States

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